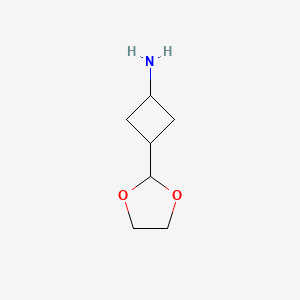![molecular formula C8H6BrF B13508114 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene typically involves the bromination of 4-fluorostyrene. The reaction is carried out under controlled conditions to ensure the formation of the desired (1Z)-isomer. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene can be compared with other similar compounds, such as:
4-fluorostyrene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-bromo-4-fluorobenzene: Lacks the double bond, affecting its reactivity in addition reactions.
2-bromo-4-fluorotoluene: Contains a methyl group, altering its physical and chemical properties. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and a double bond, which imparts distinct reactivity and applications.
Propriétés
Formule moléculaire |
C8H6BrF |
|---|---|
Poids moléculaire |
201.04 g/mol |
Nom IUPAC |
1-[(Z)-2-bromoethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5- |
Clé InChI |
GSOVTFWJZJYQSY-WAYWQWQTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\Br)F |
SMILES canonique |
C1=CC(=CC=C1C=CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)

![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)

![1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one](/img/structure/B13508067.png)
![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)



![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
